

In Vitro Antiviral Profile of GSK2236805: A Technical Overview

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Compound of Interest

Compound Name: GSK2236805

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GSK2236805 has been identified as a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). This document provides a comprehensive analysis of its in vitro antiviral activity, detailing its mechanism of action, experimental methodologies, and quantitative efficacy.

Quantitative Antiviral Activity

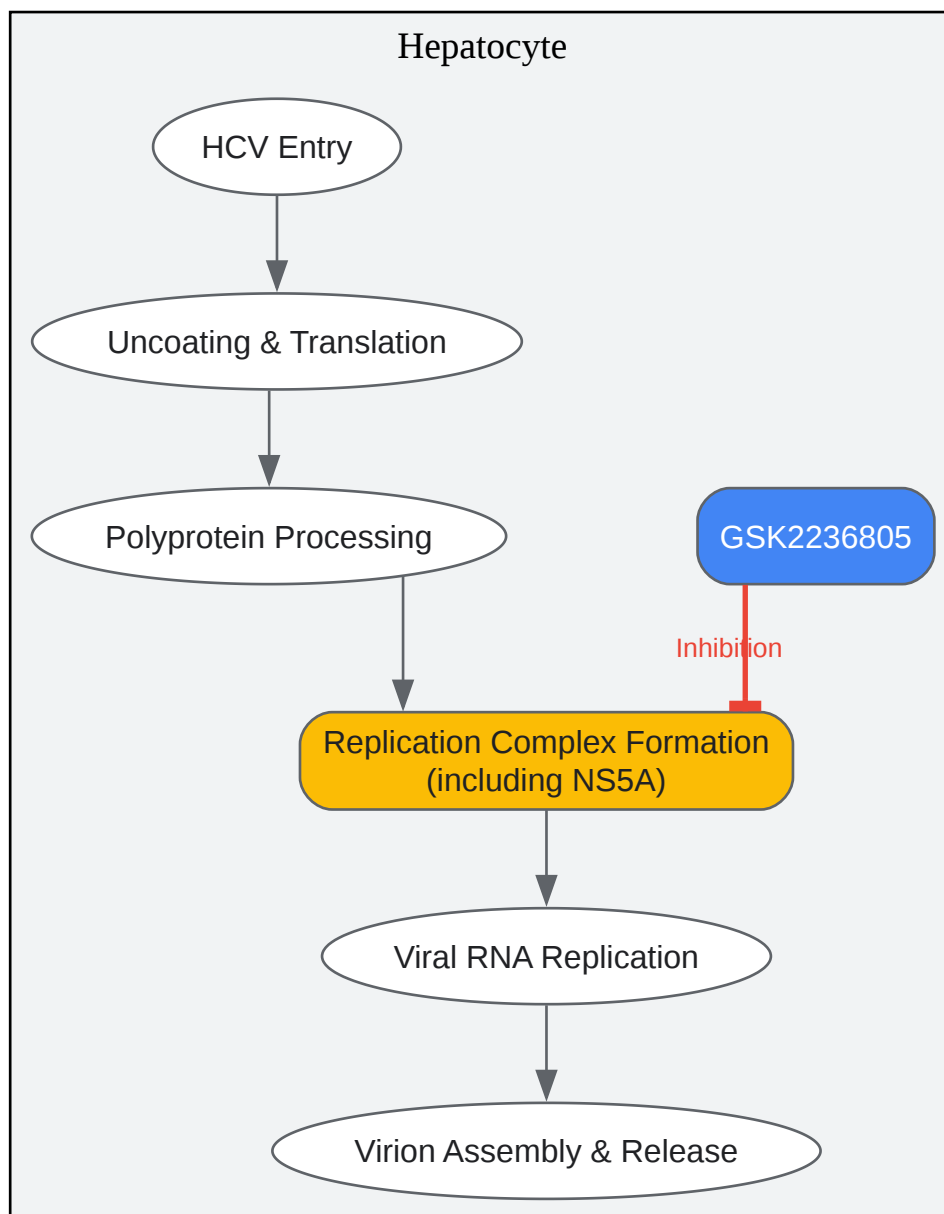
GSK2236805 demonstrates significant potency against HCV, particularly genotypes 1a and 1b, within in vitro replicon systems. The 50% effective concentration (EC₅₀) values highlight its sub-nanomolar efficacy.

Virus Genotype	EC ₅₀ (pM)	Reference
HCV Genotype 1a	58.5	[1]
HCV Genotype 1b	7.4	[1]

Mechanism of Action: Targeting HCV NS5A

GSK2236805 exerts its antiviral effect by specifically inhibiting the HCV NS5A protein. NS5A is a critical component of the HCV replication complex and is essential for viral RNA replication.

By binding to NS5A, **GSK2236805** disrupts the function of the replication complex, thereby halting viral proliferation.



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Caption: Mechanism of action of **GSK2236805** in inhibiting HCV replication.

Experimental Protocols

The in vitro antiviral activity of **GSK2236805** was determined using HCV replicon assays. The following provides a generalized protocol for such an assay.

HCV Replicon Assay

Objective: To determine the concentration of **GSK2236805** that inhibits 50% of HCV replicon replication (EC_{50}).

Materials:

- Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1a or 1b).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
- **GSK2236805** compound.
- Luciferase assay reagent.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- Cell Seeding: Huh-7 replicon cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: A serial dilution of **GSK2236805** is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.
- Luciferase Assay: The cell culture medium is removed, and cells are lysed. A luciferase assay reagent is added, which reacts with the luciferase reporter enzyme expressed by the replicon.

- **Data Acquisition:** The luminescence signal, which is proportional to the level of replicon replication, is measured using a luminometer.
- **Data Analysis:** The EC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



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Caption: Generalized workflow for an HCV replicon assay.

Clinical Relevance

A first-time-in-human study involving subjects chronically infected with HCV genotype 1 demonstrated that **GSK2236805** was well tolerated and exhibited rapid and significant antiviral activity after a single dose.[1][2] Reductions in HCV RNA were observed within 4 hours of administration, and a single dose of ≥ 10 mg resulted in a statistically significant ≥ 2 -log reduction in HCV RNA compared to placebo at 24 hours post-dose.[1][2] These findings support the potent in vitro activity and suggest the clinical potential of **GSK2236805** for the treatment of HCV infection.[1][2] The compound's pharmacokinetic profile, including a half-life suitable for once-daily dosing, further enhances its therapeutic promise.[1][2]

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References

- 1. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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